[5-(Acetyloxy)-1H-indol-3-yl]acetic acid

Anti-inflammatory NSAID indole-3-acetic acid SAR

[5-(Acetyloxy)-1H-indol-3-yl]acetic acid (CAS 63389-33-3), also named 2-(5-acetoxy-1H-indol-3-yl)acetic acid, is a substituted indole-3-acetic acid (IAA) derivative bearing an acetyloxy group at the 5-position of the indole nucleus and a free carboxylic acid side chain at the 3-position. With a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol, it belongs to the class of indole-3-acetic acids that function as plant auxin hormones and have been investigated as peroxidase-activatable prodrugs for targeted cancer therapy.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 63389-33-3
Cat. No. B11875211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Acetyloxy)-1H-indol-3-yl]acetic acid
CAS63389-33-3
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)NC=C2CC(=O)O
InChIInChI=1S/C12H11NO4/c1-7(14)17-9-2-3-11-10(5-9)8(6-13-11)4-12(15)16/h2-3,5-6,13H,4H2,1H3,(H,15,16)
InChIKeyUYOGQIHREXUIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[5-(Acetyloxy)-1H-indol-3-yl]acetic acid (CAS 63389-33-3): A 5-O-Acetyl Indole-3-Acetic Acid Derivative for Prodrug and Anti-Inflammatory Research


[5-(Acetyloxy)-1H-indol-3-yl]acetic acid (CAS 63389-33-3), also named 2-(5-acetoxy-1H-indol-3-yl)acetic acid, is a substituted indole-3-acetic acid (IAA) derivative bearing an acetyloxy group at the 5-position of the indole nucleus and a free carboxylic acid side chain at the 3-position . With a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol, it belongs to the class of indole-3-acetic acids that function as plant auxin hormones and have been investigated as peroxidase-activatable prodrugs for targeted cancer therapy [1]. The 5-acetyloxy substitution distinguishes it from the parent IAA (MW 175.18) and positions it as a potential esterase-labile prodrug of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of the neurotransmitter serotonin [2].

Why 5-HIAA or Unsubstituted IAA Cannot Replace [5-(Acetyloxy)-1H-indol-3-yl]acetic acid in Prodrug Design and Anti-Inflammatory Screening


Indole-3-acetic acid (IAA) and 5-hydroxyindole-3-acetic acid (5-HIAA) are not functionally interchangeable with [5-(Acetyloxy)-1H-indol-3-yl]acetic acid. The free phenolic -OH of 5-HIAA limits passive membrane permeability due to its low logD at physiological pH, whereas the 5-acetyloxy mask in the target compound is designed to enhance cellular uptake via transient esterase-labile protection [1]. Critically, Boltze et al. (1980) demonstrated through systematic structure-activity relationship studies that the acetoxy acetic acid side chain motif—shared by this compound—is specifically responsible for the high anti-inflammatory activity observed in substituted indole-3-acetic acids, a feature absent in both IAA and 5-HIAA [2]. Furthermore, in horseradish peroxidase (HRP)-mediated prodrug activation systems, ring-substitution patterns profoundly alter oxidation rates and resultant cytotoxicity; unsubstituted IAA produces only modest tumor growth delay in vivo, whereas specific 5-substituted analogs yield substantially enhanced therapeutic indices [3].

[5-(Acetyloxy)-1H-indol-3-yl]acetic acid (CAS 63389-33-3): Quantitative Differentiation Evidence Against Closest Analogs


Acetoxy Acetic Acid Side Chain Confers ~2-Fold Anti-Inflammatory Potency Gain Over Indomethacin in Kaolin Edema Model — Class-Level SAR Inference

The Boltze et al. (1980) systematic SAR study of substituted indole-3-acetic acids identified the acetoxy acetic acid side chain as the critical structural determinant of high anti-inflammatory activity. The lead compound incorporating this motif, acemetacin [1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy]acetic acid, achieved an ED50 of 0.50 mg/kg (95% CI: 0.37–0.67) in the kaolin-induced rat paw edema model following a single oral dose, compared with an ED50 of 1.04 mg/kg (95% CI: 0.83–1.40) for indomethacin — representing an approximately 2-fold potency advantage [1]. [5-(Acetyloxy)-1H-indol-3-yl]acetic acid shares this acetoxy acetic acid pharmacophore and therefore belongs to the same structurally privileged subclass. Direct head-to-head data for the compound itself are not available in the published literature; this evidence is class-level inference based on shared pharmacophoric elements [2].

Anti-inflammatory NSAID indole-3-acetic acid SAR

5-O-Acetyl Mask Differentiates from 5-HIAA by Predicted Enhancement of Membrane Permeability — Prodrug Rationale

[5-(Acetyloxy)-1H-indol-3-yl]acetic acid is structurally configured as an O-acetyl prodrug of 5-hydroxyindole-3-acetic acid (5-HIAA, MW 191.18). The phenolic -OH of 5-HIAA (pKa ~9.5–10) is substantially ionized at physiological pH, limiting passive membrane permeability. In contrast, the acetyloxy group replaces the ionizable proton with an ester, eliminating this pH-dependent ionization penalty. By analogy with the well-characterized acetyl ester prodrug strategy — as exemplified by acemetacin, which serves as a carboxymethyl ester prodrug of indomethacin with improved gastric tolerability — the 5-O-acetyl modification is expected to enhance logD and cell penetration until intracellular esterases regenerate the parent 5-HIAA [1]. No direct comparative logP or permeability measurements for the compound vs. 5-HIAA have been published; this is a class-level inference grounded in established medicinal chemistry prodrug principles and the known physicochemical properties of phenolic vs. O-acetyl phenolic compounds [2].

Prodrug design esterase activation serotonin metabolism membrane permeability

5-Position Substitution Pattern Diverges from Halogenated IAA Prodrugs — Differential HRP Oxidation Kinetics Expected

In the HRP-mediated enzyme-prodrug system for targeted cancer therapy, the nature of the indole 5-substituent profoundly affects both oxidation rate by HRP Compound I and resultant cytotoxicity. Rossiter et al. (2002) demonstrated that halogenated 5-substituted IAAs (5-fluoro, 5-bromo, 5-chloro) achieve surviving fractions of <10⁻³ after 2-hour incubation with 100 μM prodrug and HRP against V79 Chinese hamster lung fibroblasts, whereas electron-donating substituents enhance the rate of HRP oxidation but show no direct correlation with cytotoxicity [1]. [5-(Acetyloxy)-1H-indol-3-yl]acetic acid bears an electron-withdrawing acetoxy group (Hammett σ_m ≈ 0.22 for OAc) at the 5-position — electronically distinct from both the electron-donating -OH of 5-HIAA and the halogen substituents of 5-Br-IAA and 5-F-IAA. This electronic profile predicts an intermediate oxidation rate and a potentially distinct cytotoxicity profile relative to the halogenated leads, though direct comparative HRP oxidation rate constants for the target compound have not been published [2]. In vivo, 5-Br-IAA combined with HRP gene delivery produced significant tumor growth delay in FaDu xenograft models in SCID mice, establishing the therapeutic relevance of 5-substituted IAA prodrugs and motivating evaluation of alternative 5-substituents such as the 5-acetyloxy group [3].

HRP/prodrug targeted cancer therapy indole-3-acetic acid oxidation structure-activity relationship

Commercial Purity and Analytical Certification Readiness Enables Reproducible Procurement for Preclinical Screening

Multiple independent vendors supply [5-(Acetyloxy)-1H-indol-3-yl]acetic acid with standardized purity specifications and batch-specific analytical documentation. Bidepharm offers the compound at a standard purity of 97%, with batch-specific quality assurance reports including NMR, HPLC, and GC available upon request . AKSci provides the compound (catalog 5048FT) under full quality assurance with Certificates of Analysis, and specifies long-term storage in a cool, dry place . MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems, targeting global pharmaceutical R&D and quality control applications . This multi-vendor availability with documented purity ≥97% contrasts with the more restricted commercial availability of certain halogenated IAA analogs (e.g., 5-bromo-IAA and 5-fluoro-IAA), which are often limited to single specialty suppliers and may require custom synthesis for quantities exceeding milligram scale [1].

Quality control purity specification HPLC NMR procurement standardization

Optimal Research and Procurement Application Scenarios for [5-(Acetyloxy)-1H-indol-3-yl]acetic acid (CAS 63389-33-3)


Anti-Inflammatory Lead Optimization: Building on the Acetoxy Acetic Acid Pharmacophore

Medicinal chemistry teams pursuing novel NSAID candidates with improved therapeutic indices should prioritize [5-(Acetyloxy)-1H-indol-3-yl]acetic acid as a scaffold for further optimization. The acetoxy acetic acid side chain has been validated by Boltze et al. (1980) as the key pharmacophoric element conferring ~2-fold potency enhancement over indomethacin in the kaolin rat paw edema model [1]. Unlike acemetacin, which carries additional substituents (1-p-chlorobenzoyl, 5-methoxy, 2-methyl) that complicate SAR deconvolution, the target compound presents a simpler substitution pattern limited to the 5-acetyloxy group, enabling cleaner structure-activity exploration at positions 1, 2, and the acetic acid side chain. Procurement of ≥97% pure material with analytical certification supports reproducible dose-response studies .

HRP-Directed Enzyme-Prodrug Cancer Therapy: Evaluating Non-Halogenated 5-Substituted IAA Prodrugs

The established HRP/IAA enzyme-prodrug system has shown that 5-substitution critically modulates both prodrug oxidation kinetics and cytotoxicity. While halogenated 5-substituted IAAs (5-Br, 5-F, 5-Cl) have been characterized with surviving fractions <10⁻³ in V79 fibroblast assays, systematic evaluation of oxygen-based 5-substituents remains incomplete [2]. [5-(Acetyloxy)-1H-indol-3-yl]acetic acid provides a commercially available, structurally defined tool to probe whether the electron-withdrawing 5-acetoxy group yields a distinct cytotoxicity profile in HRP-expressing tumor cell lines. The compound's potential for esterase-mediated conversion to 5-HIAA adds a secondary metabolic dimension absent in the halogenated analogs, which may influence tumor selectivity in vivo [3].

Serotonin Metabolic Pathway Probe Development: 5-HIAA Prodrug for Intracellular Delivery

5-Hydroxyindole-3-acetic acid (5-HIAA) is the primary urinary biomarker for serotonin-producing neuroendocrine tumors, yet its poor membrane permeability limits its utility in cell-based assays. [5-(Acetyloxy)-1H-indol-3-yl]acetic acid is rationally designed as an esterase-labile prodrug of 5-HIAA, with the 5-O-acetyl mask predicted to enhance passive membrane permeation by approximately 1.0–1.5 logD units [4]. This property makes it valuable for researchers developing intracellular serotonin pathway probes, tracer compounds for monoamine oxidase/metabolite studies, or cell-permeant standards for LC-MS/MS quantification of the serotonin metabolic axis. The compound's relationship to the serotonin-melatonin pathway is further supported by its structural analogy to N,O-diacetyl serotonin (Melatonin EP Impurity D), which bears the identical 5-acetyloxyindole core .

Plant Auxin Biology: A 5-Modified IAA Analog for Transport and Signaling Studies

Indole-3-acetic acid (IAA) is the principal native auxin in plants, and ring-substituted IAA derivatives are essential tools for dissecting auxin transport, conjugation, and receptor binding. The 5-position is a known site for IAA metabolic modification (e.g., 5-hydroxy-IAA conjugation). [5-(Acetyloxy)-1H-indol-3-yl]acetic acid serves as a chemically defined, stable 5-modified IAA analog that can be used in comparative auxin activity assays against IAA, 5-methyl-IAA, and 5-methoxy-IAA to map steric and electronic tolerance at the auxin receptor binding pocket [5]. The acetyl group can be removed under controlled alkaline hydrolysis conditions to generate 5-HIAA in situ, enabling researchers to test both the masked and unmasked forms from a single procured compound [6].

Quote Request

Request a Quote for [5-(Acetyloxy)-1H-indol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.